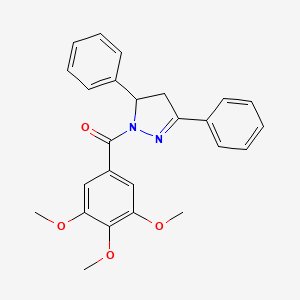
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a pyrazole ring fused with a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3,5-diphenyl-2-pyrazoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism of action of (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone: Unique due to its specific substitution pattern and functional groups.
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4-dimethoxyphenyl)methanone: Similar structure but with one less methoxy group.
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)ethanone: Similar but with an ethanone group instead of methanone.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-14-19(15-23(30-2)24(22)31-3)25(28)27-21(18-12-8-5-9-13-18)16-20(26-27)17-10-6-4-7-11-17/h4-15,21H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVLLOBCQQBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5168954.png)
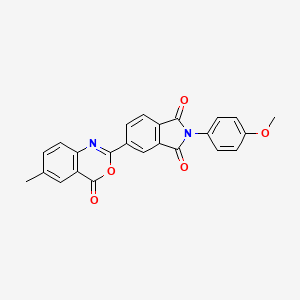
![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5168972.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)
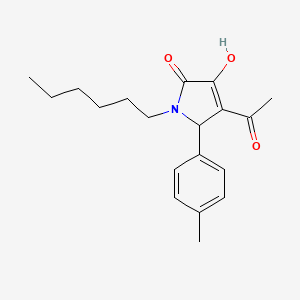
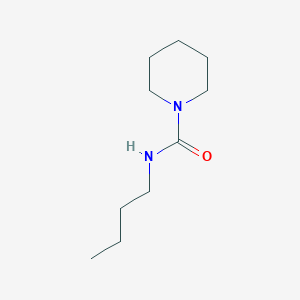
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
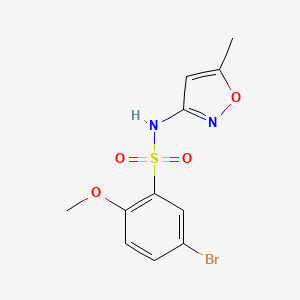
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5169051.png)
